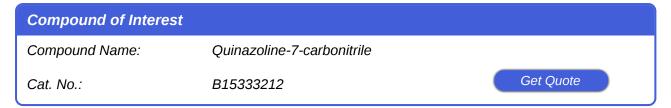


Spectroscopic Profile of Quinazoline-7carbonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **Quinazoline-7-carbonitrile** (CAS No: 1231761-04-8, Molecular Formula: C₉H₅N₃). Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectroscopic characteristics of quinazoline derivatives and aromatic nitriles. This guide is intended to support research, drug discovery, and quality control efforts by providing a foundational understanding of the compound's spectral properties.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Quinazoline-7-carbonitrile**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.3 - 9.5	S	-	H-2
~9.1 - 9.3	S	-	H-4
~8.5 - 8.7	d	~1.5 - 2.0	H-8
~8.2 - 8.4	dd	~8.5 - 9.0, ~1.5 - 2.0	H-6
~7.9 - 8.1	d	~8.5 - 9.0	H-5

Solvent: CDCl3 or DMSO-d6

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~160 - 162	C-2
~155 - 157	C-4
~150 - 152	C-8a
~135 - 137	C-6
~130 - 132	C-8
~128 - 130	C-5
~125 - 127	C-4a
~118 - 120	C-7
~115 - 117	-C≡N

Solvent: CDCl3 or DMSO-d6

Table 3: Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230 - 2220	Strong	-C≡N stretch (nitrile)
~1620 - 1580	Strong	C=N and C=C stretch (ring)
~1570 - 1550	Medium	C=C stretch (ring)
~1500 - 1470	Medium	C=C stretch (ring)
~900 - 650	Strong	C-H out-of-plane bend

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
155.053	High	[M] ⁺ (Molecular Ion)
128.045	Medium	[M - HCN]+
102.046	Medium	[C ₇ H ₄ N] ⁺
76.039	Low	[C ₆ H ₄]+

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinazoline derivatives, which can be adapted for **Quinazoline-7-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - The number of scans can range from 16 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
 - A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.



- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition (El Mode):
 - Set the ionization energy to 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Quinazoline-7-carbonitrile**.



General Workflow for Spectroscopic Analysis Sample Preparation Chemical Synthesis & Purification Sample Preparation (Dissolving/Pelletizing) Data Acquisition NMR Spectroscopy IR Spectroscopy Data Analysis & Interpretation NMR Spectra Analysis IR Spectrum Analysis MS Data Analysis (Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation) Conclusion Structural Elucidation & Characterization

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Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using NMR, IR, and Mass Spectrometry.







To cite this document: BenchChem. [Spectroscopic Profile of Quinazoline-7-carbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15333212#spectroscopic-data-of-quinazoline-7-carbonitrile-nmr-ir-ms]

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